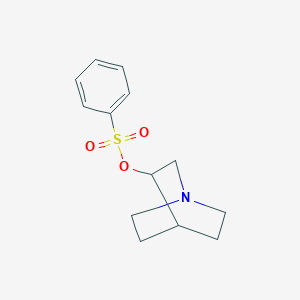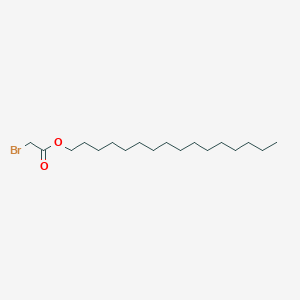
Hexadecyl bromoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecyl bromoacetate, also known as bromoacetic acid hexadecyl ester, is an organic compound with the molecular formula C18H35BrO2. It is a member of the ester family, characterized by the presence of a bromoacetate group attached to a hexadecyl chain. This compound is primarily used in organic synthesis and various industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexadecyl bromoacetate can be synthesized through the esterification of bromoacetic acid with hexadecanol. The reaction typically involves the use of a catalyst such as p-toluene sulfonic acid in a solvent like xylene. The reaction mixture is heated to remove water through azeotropic distillation, and the product is purified by extraction with petroleum ether .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous distillation and purification steps to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques enhances the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Hexadecyl bromoacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by various nucleophiles, leading to the formation of different substituted esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include hexadecyl cyanide, hexadecyl amine, and other substituted esters.
Hydrolysis: The primary products are hexadecanol and bromoacetic acid.
Wissenschaftliche Forschungsanwendungen
Hexadecyl bromoacetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of hexadecyl bromoacetate involves its ability to act as an alkylating agent. The bromoacetate group can react with nucleophilic sites on biological molecules, leading to the formation of covalent bonds. This alkylation can inhibit enzyme activity, modify protein function, and disrupt cellular processes . The molecular targets include amino acids with nucleophilic side chains, such as cysteine and lysine residues .
Vergleich Mit ähnlichen Verbindungen
Hexadecyl bromoacetate can be compared with other bromoacetate esters, such as:
Ethyl bromoacetate: Used in organic synthesis and as a reagent in the Reformatsky reaction.
Methyl bromoacetate: Similar to ethyl bromoacetate but with a shorter alkyl chain, used in various chemical reactions.
Dodecyl bromoacetate: Another long-chain bromoacetate ester with applications in surfactant synthesis.
Uniqueness: this compound is unique due to its long hexadecyl chain, which imparts distinct physical and chemical properties. This long chain enhances its hydrophobicity and makes it suitable for applications in surfactant and emulsifier production .
Eigenschaften
CAS-Nummer |
5454-48-8 |
|---|---|
Molekularformel |
C18H35BrO2 |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
hexadecyl 2-bromoacetate |
InChI |
InChI=1S/C18H35BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-18(20)17-19/h2-17H2,1H3 |
InChI-Schlüssel |
BTHNTCJTOYZMCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13414448.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydrazinylpyrimidin-2-one](/img/structure/B13414449.png)
![(2R,4R,5S)-2-benzyl-4-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid](/img/structure/B13414455.png)
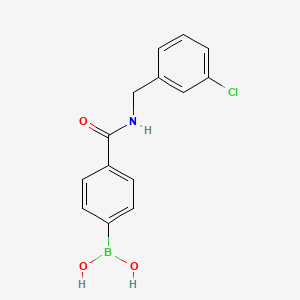
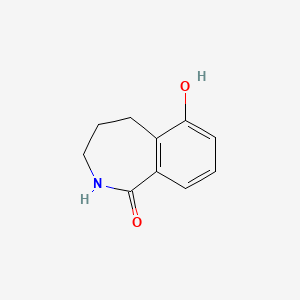
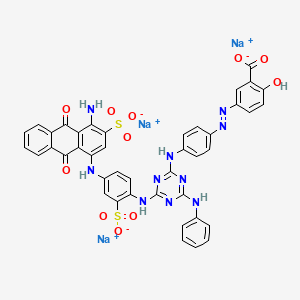
![(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide](/img/structure/B13414478.png)
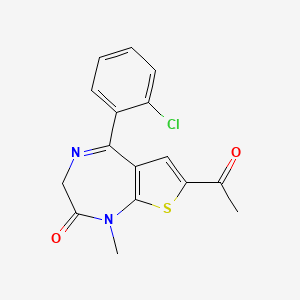
![4,4,5,5-Tetramethyl-2-[2-(4-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13414492.png)

![1-[4-(Tert-butyldimethylsilyloxy)-3-chlorophenyl]-2-chloro-4,4,4-trifluoro-1,3-butanedione](/img/structure/B13414496.png)
